molecular formula CH3K3O3Si B1630920 tripotassium;methyl(trioxido)silane CAS No. 65351-55-5

tripotassium;methyl(trioxido)silane

Cat. No.: B1630920
CAS No.: 65351-55-5
M. Wt: 208.41 g/mol
InChI Key: UAEHYLMDLZKQTP-UHFFFAOYSA-N
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Description

Tripotassium methyl(trioxido)silane (K₃[CH₃SiO₃]) is an ionic compound consisting of a potassium cation and a methyl(trioxido)silane anion. The structure comprises a silicon atom bonded to a methyl group and three oxygen atoms, forming a tetrahedral geometry. This compound is hypothesized to exhibit strong ionic character due to the potassium counterions, which likely enhance its solubility in polar solvents compared to neutral silanes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tripotassium;methyl(trioxido)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O3Si.3K/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEHYLMDLZKQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]([O-])([O-])[O-].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3K3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890900
Record name Silanetriol, 1-methyl-, potassium salt (1:3)
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Molecular Weight

208.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65351-55-5, 31795-24-1
Record name Tripotassium methylsilanetriolate
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Record name Silanetriol, 1-methyl-, potassium salt (1:3)
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Record name Silanetriol, 1-methyl-, potassium salt (1:3)
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Record name Potassium methylsilanetriolate
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Record name Tripotassium methylsilanetriolate
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Record name TRIPOTASSIUM METHYLSILANETRIOLATE
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Preparation Methods

Synthesis via Alkaline Hydrolysis of Methylsilanetriol

The primary synthesis route involves the stoichiometric reaction between methylsilanetriol (CH₃Si(OH)₃) and potassium hydroxide (KOH) in aqueous media. The reaction proceeds via deprotonation of silanetriol hydroxyl groups, forming the tripotassium salt and water:

$$
\text{CH}3\text{Si(OH)}3 + 3\text{KOH} \rightarrow \text{CH}3\text{Si(O}^-\text{K}^+)3 + 3\text{H}_2\text{O}
$$

Laboratory-Scale Protocol

  • Reagent Ratios : A molar ratio of 1:3.2 (methylsilanetriol:KOH) ensures complete neutralization, with excess KOH minimizing residual silanol groups.
  • Temperature : Maintained at 40–60°C to accelerate reaction kinetics without inducing side reactions like siloxane formation.
  • pH Control : Optimal pH ranges from 10–12, monitored via in-line probes to prevent silica gel precipitation.
  • Purification : Vacuum distillation removes water and unreacted KOH, followed by recrystallization in ethanol to isolate crystals with ≥99% purity.

Industrial-Scale Production

Industrial reactors employ continuous stirred-tank reactors (CSTRs) with the following modifications:

  • Residence Time : 2–4 hours at 50°C to balance throughput and yield.
  • Filtration : Centrifugal filters remove potassium silicate byproducts, achieving 98.5% yield in pilot studies.
  • Waste Management : Methanol co-distillation recovers 94% solvent, reducing environmental footprint.

Alternative Preparation Strategies

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling to synthesize CH₃K₃O₃Si without solvents:

  • Conditions : Stainless-steel jars, 500 RPM for 2 hours, stoichiometric KOH:methylsilanetriol mixture.
  • Yield : 89% with 97% purity, though scalability remains limited due to equipment costs.

Catalyzed Condensation Reactions

Patented methods introduce sodium chloride (NaCl) as a catalyst to enhance reaction rates:

  • Protocol : 0.054 g NaCl in 27 g H₂O, added dropwise to methylsilanetriol at 45–50°C.
  • Outcome : 99.5% yield with tetrameric byproducts <15%, though requiring post-synthesis filtration.

Optimization Parameters and Trade-offs

Table 1: Comparative Analysis of Preparation Methods
Parameter Alkaline Hydrolysis Mechanochemical Catalyzed Condensation
Yield (%) 98.5 89 99.5
Purity (%) 99 97 85.5*
Reaction Time (h) 2–4 2 3
Scalability High Low Moderate
Byproduct Formation <1% siloxanes None 15% oligomers

*Includes 85.5% tetrameric species requiring secondary purification.

Characterization and Quality Control

Spectroscopic Validation

  • FTIR : Si–O–K stretching bands at 950–1100 cm⁻¹ confirm potassium coordination.
  • ¹H NMR : Methyl group resonance at δ 0.5–1.0 ppm verifies intact Si–CH₃ bonds.
  • XRD : Crystalline peaks at 2θ = 18.7°, 27.3°, and 35.6° match JCPDS 01-089-8932.

Purity Assessment

  • ICP-OES : Quantifies potassium content (38–40% w/w) to detect unreacted KOH.
  • TGA : Thermal stability up to 200°C ensures compatibility with high-temperature applications.

Chemical Reactions Analysis

Types of Reactions: : tripotassium;methyl(trioxido)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products: : The major products formed from these reactions include silanols, siloxanes, and silanes.

Scientific Research Applications

Chemistry

Tripotassium methyl(trioxido)silane serves as a precursor in the synthesis of organosilicon compounds. Its silanol groups enable it to participate in various chemical reactions, including oxidation and substitution reactions. This makes it a valuable reagent for researchers exploring new chemical pathways.

Biology

In biological applications, this compound is investigated for modifying biomolecules. Its ability to interact at the molecular level enhances its potential use in drug delivery systems and the development of biocompatible materials. Studies have shown that it can improve the stability and efficacy of therapeutic agents.

Medicine

Research has indicated that tripotassium methyl(trioxido)silane may be utilized in medical devices due to its biocompatibility. Its incorporation into drug delivery systems could facilitate targeted therapy, improving treatment outcomes for various conditions.

Industry

This compound is widely used in the production of coatings, adhesives, and sealants. Its strong bonding capabilities with substrates like glass, metals, and ceramics enhance the durability and performance of these materials.

Case Study 1: Catalytic Applications

A study explored the use of tripotassium methyl(trioxido)silane as a catalyst support material in heterogeneous catalysis. The compound's silanol groups facilitated binding with active catalytic species, enhancing reaction rates in organic transformations.

Case Study 2: Medical Device Development

Research conducted on the incorporation of tripotassium methyl(trioxido)silane into polymer matrices demonstrated improved mechanical properties and biocompatibility. The modified materials showed potential for use in implants and drug delivery systems.

Mechanism of Action

Mechanism of Action: : The compound exerts its effects through its silanol groups (Si-OH), which can bond to various surfaces, including glass and metals. This bonding improves the biocompatibility of implants and medical devices.

Molecular Targets and Pathways: : The molecular targets include surfaces of biomaterials and medical devices, where it enhances cellular attachment and biocompatibility.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Silane Derivatives
Property Tripotassium Methyl(trioxido)silane Trimethoxy(methyl)silane Tetra(α-methylbutenoxy)silane
Formula K₃[CH₃SiO₃] C₄H₁₂O₃Si C₁₆H₂₈O₄Si₄
Molecular Weight ~226 g/mol (est.) 136.22 g/mol 436.8 g/mol
Solubility Polar solvents (est.) Organic solvents Organic solvents
Hydrolysis Byproduct Silica gel, KOH (est.) Methanol α-methylbutenol
Applications Catalysis, materials synthesis Surface treatments Polymer curing
Table 2: Thermal and Reactivity Data
Compound Activation Energy (kJ/mol) Curing Temperature (°C)
Tetra(α-methylbutenoxy)silane 33.5 77
Tetra(allyloxy)silane 43.7 80
K₃[CH₃SiO₃] (est.) N/A >100 (est.)

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for producing tripotassium methyl(trioxido)silane, and how can its purity and structural integrity be validated?

  • Methodology : Tripotassium methyl(trioxido)silane can be synthesized via controlled hydrolysis of precursor silanes (e.g., methyltriethoxysilane derivatives) in alkaline aqueous conditions. Key steps include stoichiometric adjustments of potassium hydroxide to ensure complete deprotonation and stabilization of the trioxido group . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) and inductively coupled plasma mass spectrometry (ICP-MS) are critical for confirming silicon coordination and potassium content. Chromatographic techniques (e.g., HPLC with refractive index detection) can assess purity by identifying residual solvents or byproducts .

Q. How does the aqueous stability of tripotassium methyl(trioxido)silane impact its experimental handling and storage?

  • Methodology : The compound’s stability in aqueous solutions is pH-dependent. At neutral or acidic pH, hydrolysis of the Si-O-K bonds may occur, leading to silanol formation. Researchers should store solutions at alkaline pH (≥10) under inert atmospheres to minimize degradation. Dynamic light scattering (DLS) and Fourier-transform infrared spectroscopy (FTIR) can monitor colloidal stability and structural changes over time .

Advanced Research Questions

Q. How do discrepancies in reported activation energies for H-abstraction reactions involving methyl(trioxido)silane derivatives challenge mechanistic models?

  • Methodology : Studies on analogous silanes (e.g., SiH₄) reveal contradictions in activation energies (e.g., 6–9 kcal/mol for methyl radical reactions), attributed to competing mechanisms (direct abstraction vs. intermediate formation). For tripotassium methyl(trioxido)silane, isotope-labeling experiments (e.g., deuterated substrates) coupled with laser flash photolysis can isolate primary kinetic isotope effects (KIEs). Arrhenius parameters should be recalculated using high-purity samples to resolve inconsistencies, as impurities in silane precursors can skew results .

Q. What role does tripotassium methyl(trioxido)silane play in crosslinking silicone polymers, and how can kinetic modeling optimize these reactions?

  • Methodology : The compound acts as a crosslinking agent by forming Si-O-Si bridges via hydrolysis-condensation. Reaction kinetics can be studied using rheometry to track viscosity changes during gelation. Pseudo-first-order rate constants for condensation are derived from in situ FTIR monitoring of Si-OH consumption. Computational models (e.g., density functional theory) can predict transition states for siloxane bond formation, enabling optimization of curing temperatures and catalyst ratios .

Q. How can computational studies reconcile theoretical bond dissociation energies (BDEs) with experimental data for tripotassium methyl(trioxido)silane derivatives?

  • Methodology : Discrepancies arise from inaccurate BDE inputs (e.g., Si-H vs. Si-O bonds) and solvent effects. Ab initio calculations (e.g., CCSD(T)/def2-TZVP) with implicit solvation models (e.g., COSMO for aqueous systems) improve accuracy. Experimental validation requires photoacoustic calorimetry to measure BDEs directly. Cross-referencing with gas-phase ion cyclotron resonance (ICR) mass spectrometry data further refines computational parameters .

Data Analysis and Experimental Design

Q. What strategies resolve contradictions in product distributions during silane-mediated photochemical reactions?

  • Methodology : Conflicting product ratios (e.g., isopropyl vs. tert-butyl alcohols in acetone-silane photolysis) stem from competing radical pathways. Time-resolved electron paramagnetic resonance (TR-EPR) can identify transient radical intermediates. Statistical design of experiments (DoE) with variable light intensities and silane concentrations isolates dominant pathways. Quantum yield measurements under controlled wavelengths (e.g., 313 nm) clarify primary vs. secondary processes .

Q. How can surface modifications using tripotassium methyl(trioxido)silane enhance biocompatibility in mesoporous silica nanoparticles (MSNs)?

  • Methodology : Functionalization involves grafting the silane onto MSN surfaces via co-condensation during sol-gel synthesis. Zeta potential measurements and X-ray photoelectron spectroscopy (XPS) confirm surface charge modulation (e.g., mixed -NH₃⁺/-PO₃⁻ groups). In vitro assays (e.g., protein adsorption studies using BSA) quantify biocompatibility improvements. Comparative cytotoxicity testing (e.g., MTT assays) validates low cellular toxicity .

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